molecular formula C15H21NO4 B2998782 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1351659-63-6

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2998782
M. Wt: 279.336
InChI Key: BJTQOQWUUOJUQZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It can include details about its stereochemistry, functional groups, and other structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound. It can include details such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, including those with hydroxy-pyran elements, have been synthesized and characterized. Such complexes demonstrate significant antioxidant activity, as evaluated through various in vitro assays. The study of these complexes provides valuable insights into the role of hydrogen bonding in self-assembly processes and their potential therapeutic applications due to their antioxidant properties (Chkirate et al., 2019).

Synthesis and Catalytic Applications

The synthesis of polymers containing acetamide structure and their use as phase transfer catalysts for nucleophilic substitution reactions underlines the compound's relevance in facilitating chemical transformations. Such studies highlight the compound's utility in organic synthesis and materials science, offering pathways for creating more efficient and environmentally friendly catalytic processes (Kondo et al., 1986).

Novel Compound Synthesis and Structural Analysis

Research into the unexpected synthesis of novel 2-pyrone derivatives, including structures similar to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide, sheds light on new synthetic pathways and the importance of crystal structure analysis. Such studies contribute to our understanding of molecular interactions and can guide the design of new compounds with desired physical and chemical properties (Sebhaoui et al., 2020).

Antimicrobial and Therapeutic Potentials

The exploration of novel compounds for their antimicrobial and therapeutic potentials is a critical area of research. Studies on compounds like N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide could uncover new treatments for infectious diseases or conditions with unmet medical needs. For instance, the antibiotic SB22484, which shares a similar complexity with the queried compound, demonstrates activity against specific pathogens, highlighting the pharmaceutical significance of such research (Ferrari et al., 1990).

Chemical Synthesis and Drug Development

Chemoselective acetylation processes, relevant to the synthesis of antimalarial drugs, underline the importance of such compounds in drug development. The ability to selectively modify functional groups on complex molecules is crucial for creating effective and safe pharmaceuticals (Magadum & Yadav, 2018).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound and the hazards associated with it.


Future Directions

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properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-12-4-2-3-5-13(12)20-10-14(17)16-11-15(18)6-8-19-9-7-15/h2-5,18H,6-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTQOQWUUOJUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide

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